molecular formula C10H15NO B042030 3-(Methylamino)-3-phenylpropan-1-ol CAS No. 69888-75-1

3-(Methylamino)-3-phenylpropan-1-ol

Cat. No. B042030
CAS RN: 69888-75-1
M. Wt: 165.23 g/mol
InChI Key: FDYZMHZQSAYZNO-UHFFFAOYSA-N
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Description

3-(Methylamino)-3-phenylpropan-1-ol, also known as methamphetamine, is a synthetic stimulant drug that affects the central nervous system. It is a highly addictive substance that is widely abused for its euphoric effects. Despite its negative reputation as a recreational drug, methamphetamine has significant scientific research applications in the fields of medicine and neuroscience.

Scientific Research Applications

  • 3-phenylpropan-1-ol has been identified as an effective inhibitor against Pseudomonas aeruginosa, making it a potential preservative for oral suspensions and mixtures (Richards & McBride, 1973).

  • Derivatives like 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides have shown in vitro antitumor activity, suggesting potential as new antitumor agents (Isakhanyan et al., 2016).

  • Different conformers of the ligand 2-methylamino-1-phenylpropan-1-ol in Pd(II)-Cl-HA-H2O complexes influence biological activity, with toxicity and radioprotective effects varying based on ligand basicity and hydrogen bonding (Efimenko et al., 2009).

  • Chemoelective synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines using N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide has been demonstrated, indicating potential applications in chemical synthesis (Hajji et al., 2002).

properties

IUPAC Name

3-(methylamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-10(7-8-12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYZMHZQSAYZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-(Methylamino)-3-phenylpropan-1-ol?

A1: While the abstract doesn't explicitly state the molecular weight, it provides the molecular formula of this compound as C10H15NO []. Based on this formula, the molecular weight can be calculated as 165.23 g/mol.

Q2: How does the crystal structure of this compound influence its intermolecular interactions?

A2: The abstract describes the crystal structure of this compound as being stabilized by hydrogen bonding. Specifically, classical O—H⋯N and N—H⋯O hydrogen bonds connect the molecules, forming centrosymmetric dimers and tetrameric units within the crystal lattice []. These ring motifs contribute to the overall three-dimensional network structure of the compound in its solid state.

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